molecular formula C13H14N4O B1384481 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-87-1

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B1384481
CAS No.: 1105190-87-1
M. Wt: 242.28 g/mol
InChI Key: YVPBUDHJHHOINF-UHFFFAOYSA-N
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Description

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique framework allows for various functional modifications, making it a versatile candidate for drug development and other scientific research.

Biochemical Analysis

Biochemical Properties

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, it has been observed to bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells, making it a potential anti-cancer agent . Furthermore, this compound affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity, which disrupts phosphorylation events essential for signal transduction . This compound also binds to specific DNA sequences, interfering with the binding of transcription factors and thereby modulating gene expression . Additionally, it has been shown to interact with proteins involved in the ubiquitin-proteasome system, leading to the degradation of key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this threshold can lead to toxic side effects . These findings highlight the importance of optimizing dosage regimens for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, this compound has been shown to influence the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common method starts with the condensation of 3-amino-1-methyl-4-phenyl-1,4-dihydropyridine-2,6-dione with hydrazine hydrate under reflux conditions. This reaction forms the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux (approximately 78-80°C for ethanol)

    Catalyst: Acidic or basic catalysts, depending on the specific reaction step

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve safety

    Automated synthesis: To reduce human error and increase efficiency

    Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

3-amino-1-methyl-4-phenyl-1

Properties

IUPAC Name

3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPBUDHJHHOINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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